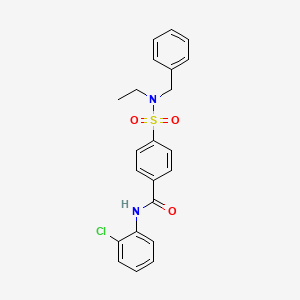
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide”, also known as “4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide”, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. It can be explored for its efficacy in treating various diseases, including cancer, due to its structural similarity to other benzamide derivatives known for their anti-cancer properties . Researchers can investigate its mechanism of action, bioavailability, and potential side effects to develop new medications.
Antimicrobial Agents
Given the structural components of this compound, it may exhibit antimicrobial properties. Researchers can study its effectiveness against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .
Chemical Synthesis and Catalysis
The compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules. Additionally, it can be studied for its potential as a catalyst in chemical reactions, enhancing reaction rates and selectivity .
Material Science
In material science, this compound can be explored for its potential use in creating new materials with specific properties. For instance, its incorporation into polymers or other materials could enhance their thermal stability, mechanical strength, or other desirable characteristics. This application is particularly relevant in the development of advanced materials for industrial use .
Biochemical Research
The compound can serve as a tool in biochemical research to study enzyme interactions, protein binding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it useful in elucidating the mechanisms of biochemical pathways and identifying potential targets for drug development .
Agricultural Chemistry
In agricultural chemistry, this compound can be investigated for its potential use as a pesticide or herbicide. Its effectiveness in controlling pests or weeds can be evaluated, and its environmental impact assessed. This research could lead to the development of new agricultural chemicals that are more effective and environmentally friendly .
作用機序
Target of Action
The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, potentially inhibiting its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.
特性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYSNQWPHPZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

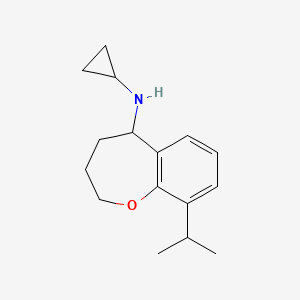
![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)
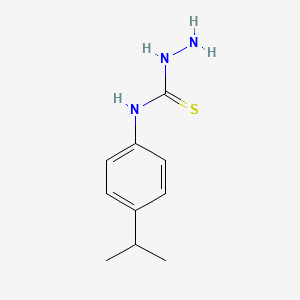
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

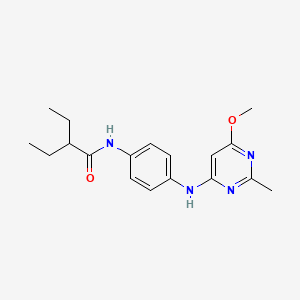
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
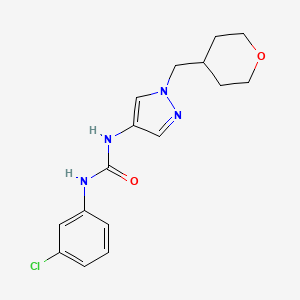

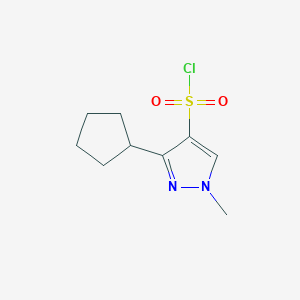
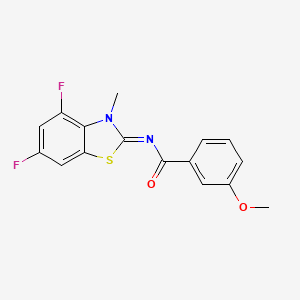
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
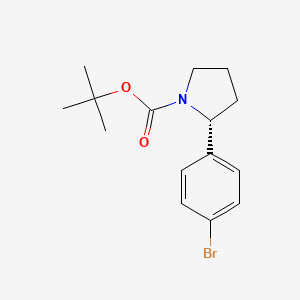
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2365973.png)